(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide: is an organic compound featuring a thiophene ring attached to a butanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Attachment of the Thiophene Ring to the Butanamide Backbone: This step involves the nucleophilic substitution reaction where the thiophene ring is attached to the butanamide backbone using a suitable thiol reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process typically includes:
Batch Reactors: For controlled synthesis and high yield.
Continuous Flow Reactors: For large-scale production with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide: undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism by which (3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide exerts its effects involves interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound may also influence cellular pathways involved in oxidative stress and inflammation.
Vergleich Mit ähnlichen Verbindungen
(3S)-3-[(Thiophen-2-yl)sulfanyl]butanamide: can be compared with other thiophene derivatives:
Thiophene-2-carboxamide: Similar structure but lacks the butanamide backbone.
Thiophene-2-thiol: Contains a thiol group instead of the butanamide moiety.
Thiophene-2-sulfonamide: Features a sulfonamide group instead of the butanamide.
Uniqueness: : The presence of the butanamide backbone in This compound provides unique chemical properties and potential biological activities not found in other thiophene derivatives.
Eigenschaften
CAS-Nummer |
915791-97-8 |
---|---|
Molekularformel |
C8H11NOS2 |
Molekulargewicht |
201.3 g/mol |
IUPAC-Name |
(3S)-3-thiophen-2-ylsulfanylbutanamide |
InChI |
InChI=1S/C8H11NOS2/c1-6(5-7(9)10)12-8-3-2-4-11-8/h2-4,6H,5H2,1H3,(H2,9,10)/t6-/m0/s1 |
InChI-Schlüssel |
WRWZJCTVCCDYBR-LURJTMIESA-N |
Isomerische SMILES |
C[C@@H](CC(=O)N)SC1=CC=CS1 |
Kanonische SMILES |
CC(CC(=O)N)SC1=CC=CS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.